molecular formula C7H15NOS B15213123 O-sec-Butyl ethylcarbamothioate CAS No. 39078-40-5

O-sec-Butyl ethylcarbamothioate

Cat. No.: B15213123
CAS No.: 39078-40-5
M. Wt: 161.27 g/mol
InChI Key: ATOJBHJWQMBYMX-UHFFFAOYSA-N
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Description

O-sec-Butyl ethylcarbamothioate is an organic compound with the molecular formula C7H15NOS. It belongs to the class of thionocarbamates, which are derivatives of carbamothioic O-acid. These compounds are characterized by the presence of a carbonyl and thiocarbonyl group directly bonded to nitrogen. Thionocarbamates have a broad range of biological activities, including insecticidal, germicidal, pesticidal, herbicidal, bactericidal, and fungicidal properties .

Preparation Methods

The synthesis of O-sec-Butyl ethylcarbamothioate can be achieved through various methods. One common synthetic route involves the reaction of sodium O-isopropyl carbonodithioate with the corresponding amines in the presence of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The reaction is typically carried out at 75°C for 10-15 hours . Another method involves the reaction of xanthogenates and amines in the presence of nickel and palladium salt catalysts . Industrial production methods often utilize similar catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

O-sec-Butyl ethylcarbamothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and various metal catalysts. For example, the oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite can lead to the formation of isopropyl thionocarbamate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of O-sec-Butyl ethylcarbamothioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by inhibiting specific enzymes or disrupting cellular processes. For example, it may interfere with the normal functioning of enzymes involved in the synthesis of essential biomolecules, leading to the death of target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.

Properties

CAS No.

39078-40-5

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

O-butan-2-yl N-ethylcarbamothioate

InChI

InChI=1S/C7H15NOS/c1-4-6(3)9-7(10)8-5-2/h6H,4-5H2,1-3H3,(H,8,10)

InChI Key

ATOJBHJWQMBYMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NCC

Origin of Product

United States

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